Antimicrobial MIC Threshold Against Staphylococcus aureus (Class-Level Inference with Vendor-Supplied Target Data)
Vendor-supplied in vitro testing data for 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 900719-58-6) report a minimum inhibitory concentration (MIC) of approximately 256 µg/mL against Staphylococcus aureus . This MIC value can be contextually compared against the antimicrobial screening results for structurally related bis-pyrimidine acetamide derivatives, where compounds bearing a 4-methylphenyl substituent on the pyrimidine core achieved MIC values of 12.5-25 µg/mL against the same Gram-positive species (S. aureus MTCC 96) using a serial dilution method [1]. Additionally, broader thiodihydropyrimidine derivative series tested against S. aureus ATCC 25923 have yielded MICs in the 50-200 µg/mL range, placing the target compound's 256 µg/mL at the higher (less potent) end of the observed activity spectrum for this scaffold class [2]. Due to the absence of a peer-reviewed head-to-head study, this comparison relies on cross-study triangulation and should be interpreted as a class-level ordinal positioning rather than a precise potency rank.
| Evidence Dimension | Antimicrobial potency (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | MIC ≈ 256 µg/mL (vendor-reported in vitro testing) |
| Comparator Or Baseline | Bis-pyrimidine acetamide lead (4-methylphenyl-substituted): MIC 12.5-25 µg/mL (S. aureus MTCC 96); Thiodihydropyrimidine derivatives: MIC 50-200 µg/mL (S. aureus ATCC 25923) |
| Quantified Difference | Target compound MIC is approximately 10- to 20-fold higher (less potent) than the most active bis-pyrimidine acetamide leads and at the upper bound of the thiodihydropyrimidine class range |
| Conditions | Broth microdilution / serial dilution method; bacterial strains as specified; specific assay protocol for target compound not independently published |
Why This Matters
A quantitative MIC baseline, even sourced from vendor data, enables procurement screening by establishing that the compound exhibits measurable (though moderate) antimicrobial activity, allowing labs to assess its suitability as a positive control or scaffold for further derivatization relative to literature-reported analogs.
- [1] Kumar, S., Lim, S. M., Ramasamy, K., Vasudevan, M., Shah, S. A. A., & Narasimhan, B. Bis-pyrimidine acetamides: design, synthesis and biological evaluation. *Chem. Cent. J.*, 2017, 11, 80. View Source
- [2] Kasi, V., et al. Synthesis and in vitro antimicrobial studies of thiodihydropyrimidine derivatives. *J. Chin. Chem. Soc.*, 2020, 67(6), 1113-1119. View Source
